



# The preparation of JF526-Taxol (TFA) stock solutions and working concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JF526-Taxol (TFA)	
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## **Application Notes and Protocols: JF526-Taxol (TFA)**

Introduction

JF526-Taxol (TFA) is a highly effective, green-fluorescent probe designed for the direct imaging of the microtubule cytoskeleton in live cells.[1] This probe consists of the microtubule-stabilizing agent Taxol (Paclitaxel) conjugated to the fluorogenic dye, Janelia Fluor® 526. The term "fluorogenic" signifies that the probe exhibits minimal fluorescence in its unbound state in an aqueous solution but becomes highly fluorescent upon binding to its target, tubulin.[1][2] This property arises from an equilibrium shift from a non-fluorescent lactone configuration to a fluorescent zwitterionic form upon binding to the hydrophobic environment of the tubulin protein.[2][3] This mechanism allows for "no-wash" imaging protocols, significantly simplifying experimental workflows and reducing background noise.[1] JF526-Taxol is a powerful tool for various advanced microscopy applications, including confocal and super-resolution microscopy (STED), to study microtubule dynamics and cellular processes.[2]

## **Physicochemical and Spectroscopic Properties**

The properties of **JF526-Taxol (TFA)** are summarized below. This data is essential for calculating concentrations and setting up imaging equipment.



Property	Value	Reference
Molecular Weight	1507.42 g/mol	
Formula	C73H74F6N4O17·CF3CO2H	
Appearance	Solid Powder	[4]
Purity	≥85% (HPLC)	
Excitation Max (λabs)	531 nm	
Emission Max (λem)	549 nm	
Extinction Coefficient (ε)	118,000 M <sup>-1</sup> cm <sup>-1</sup>	
Quantum Yield (φ)	0.87	
Recommended Solvent	Dimethyl sulfoxide (DMSO)	
Maximum Solubility	10 mM in DMSO	
Storage Conditions	Store at -20°C	

## **Experimental Protocols**

## **Protocol 1: Preparation of 10 mM Stock Solution**

Proper preparation of the stock solution is critical for obtaining reproducible results. High-quality, anhydrous DMSO should be used. The following protocol is based on the molecular weight provided in the table above; for batch-specific molecular weights, refer to the Certificate of Analysis.

#### Materials:

- JF526-Taxol (TFA) vial
- Anhydrous Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes

#### Procedure:



- Briefly centrifuge the vial of JF526-Taxol (TFA) to ensure all lyophilized powder is at the bottom.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of JF526-Taxol (TFA) (MW = 1507.42), add 66.3 μL of DMSO.
- Vortex thoroughly until the solid is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month.[5]



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Workflow for preparing **JF526-Taxol (TFA)** stock solution.

## **Protocol 2: Preparation of Working Concentration**

The working solution should be prepared fresh on the day of the experiment by diluting the 10 mM stock solution into pre-warmed cell culture medium. The optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the ideal concentration.

#### Materials:

- 10 mM JF526-Taxol (TFA) stock solution
- Complete cell culture medium, pre-warmed to 37°C

#### Procedure:





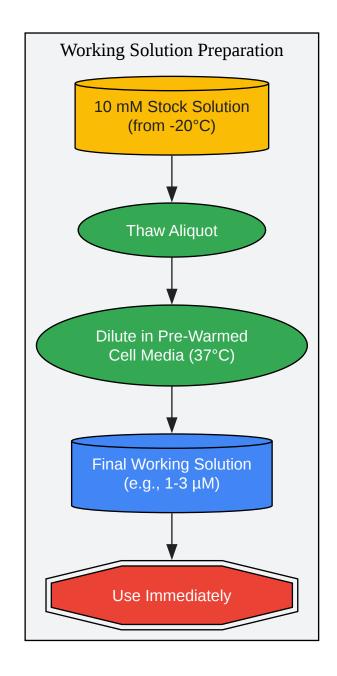


- Thaw an aliquot of the 10 mM stock solution at room temperature.
- Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration.[6] A starting concentration of 1-3 μM is recommended for many cell lines.
  [7]
- Mix thoroughly by gentle inversion or pipetting. Do not vortex.
- The aqueous working solution should be used immediately and not stored for later use.[5]

Example Dilution for 1 µM Working Solution:

• Add 1  $\mu$ L of 10 mM stock solution to 10 mL of pre-warmed cell culture medium.





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Workflow for preparing **JF526-Taxol (TFA)** working solution.

## **Protocol 3: Live-Cell Staining and Imaging**

JF526-Taxol is suitable for live-cell imaging and its fluorogenic nature allows for a simplified nowash protocol.[1] However, a protocol with wash steps is also provided for experiments that may be sensitive to unbound probe.

## Methodological & Application





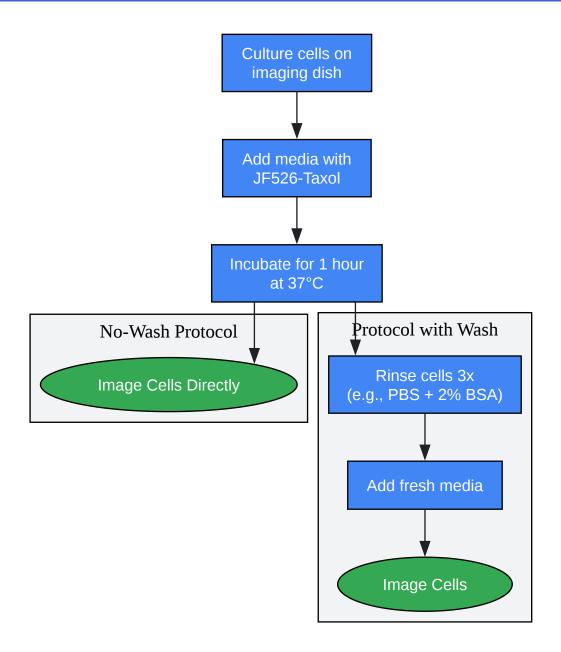
A. No-Wash Imaging Protocol This is the recommended protocol for most applications, leveraging the fluorogenic properties of the dye to minimize background fluorescence without wash steps.

- Culture cells on a glass-bottom dish or chamber slide suitable for imaging.
- When cells have reached the desired confluency, aspirate the existing medium.
- Add the freshly prepared, pre-warmed medium containing **JF526-Taxol (TFA)** to the cells.
- Incubate the cells for 1 hour at 37°C in a CO<sub>2</sub> incubator.
- Image the cells directly without washing, using appropriate filters for JF526 (Excitation: ~531 nm, Emission: ~549 nm).

B. Imaging Protocol with Wash Steps This protocol can be used to further reduce any residual background fluorescence.

- Follow steps 1-4 of the No-Wash Imaging Protocol.
- After incubation, gently aspirate the medium containing the probe.
- Rinse the cells three times with a pre-warmed buffer solution (e.g., 1x PBS with 2% BSA).[7]
- Add fresh, pre-warmed complete culture medium (without the probe) to the cells.
- Proceed with imaging.





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Comparison of live-cell imaging workflows.

## **Mechanism of Action**

The utility of JF526-Taxol as an imaging agent is based on the combined action of Taxol and the fluorogenic properties of the Janelia Fluor® 526 dye.

- Cellular Entry: The probe enters the cell membrane.
- Target Binding: The Taxol moiety binds specifically to β-tubulin subunits within the cell.

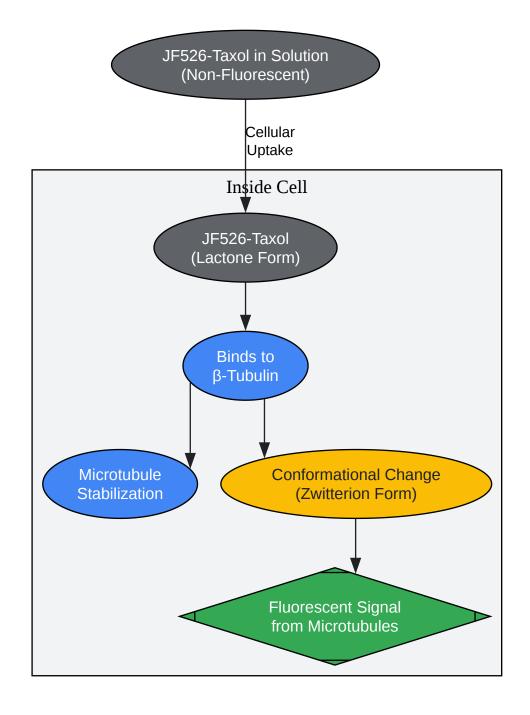
## Methodological & Application





- Microtubule Stabilization: This binding event promotes and stabilizes the polymerization of microtubules, arresting the cell cycle.[5]
- Fluorogenic Activation: In the aqueous cytoplasm, the JF526 dye is predominantly in a colorless, non-fluorescent lactone state. Upon binding to the hydrophobic pocket of tubulin, the dye undergoes a conformational change, shifting the equilibrium to its fluorescent zwitterionic state.[2]
- Visualization: The now-fluorescent probe allows for the high-contrast visualization of the microtubule network.





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Fluorogenic mechanism of action of JF526-Taxol.

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- To cite this document: BenchChem. [The preparation of JF526-Taxol (TFA) stock solutions and working concentrations.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136786#the-preparation-of-jf526-taxol-tfa-stock-solutions-and-working-concentrations]

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